Predicted Lipophilicity (LogP) Comparison: Ethoxy vs. Methoxy Hydrochloride Salts
Computational predictions indicate the target ethoxy-substituted hydrochloride (CAS 1158748-73-2) has a higher LogP (3.25) compared to the methoxy-substituted analog (CAS 1158489-42-9, LogP 2.86) . This difference suggests a quantifiably higher affinity for non-polar phases, but is based solely on in silico data.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.25 |
| Comparator Or Baseline | (4-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride: LogP = 2.86 |
| Quantified Difference | ΔLogP ≈ +0.39 |
| Conditions | In silico calculation (ACD/Labs or similar) as reported on supplier website |
Why This Matters
Lipophilicity directly influences solubility in organic solvents and membrane permeability, making the ethoxy variant potentially preferable for applications requiring higher logD, though experimental validation is absent.
